molecular formula C34H36ClN5 B597254 1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)- CAS No. 1268449-00-8

1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-

Cat. No. B597254
M. Wt: 550.147
InChI Key: CVYATYGJOLWHQJ-WYDLTDSDSA-M
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Description

This compound is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular weight of 549.50 and a molecular formula of C34H36N5Cl .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing imidazoles involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-Imidazolium core with various substituents. The compound is chiral, with specified (4S,5S) stereochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 549.50 and a molecular formula of C34H36N5Cl . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Photoreactive Properties

1H-Imidazolium derivatives, specifically ones similar in structure to the compound , have been studied for their photoreactive properties. Research has revealed that these compounds undergo various photochemical transformations under UV irradiation, leading to a range of photoproducts with distinct absorption and fluorescence characteristics (Kravchenko et al., 2018).

Application in Asymmetric Synthesis

These derivatives have also been used in asymmetric synthesis. Studies have shown that certain 1H-Imidazolium derivatives, when used as bases, can induce modest asymmetric induction in alkylative esterification processes (Isobe, Fukuda, & Ishikawa, 1998).

Crystal Structure and Bonding

The crystal structures and bonding characteristics of similar 1H-Imidazolium compounds have been extensively studied. For example, research on oxymetazoline hydrochloride, a compound with a related structure, provided insights into the hydrogen bonding and spatial arrangement of such molecules (Sengupta & Dattagupta, 1996).

Application in Synthesis of Polyimidazolium-Based Membranes

Recent studies have explored the synthesis of main-chain type polyimidazolium-based membranes. These membranes show promise for use in alkaline fuel cells, demonstrating good chemical stability and performance under alkaline conditions (Pan et al., 2020).

Role in Synthesis of Imidazolium Salts

1H-Imidazolium derivatives play a significant role in the synthesis of various imidazolium salts. These salts are crucial in numerous chemical reactions and processes, showcasing the versatility and importance of 1H-Imidazolium derivatives in synthetic chemistry (Salerno et al., 2006).

Safety And Hazards

This compound has several safety precautions associated with it, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others . Hazard statements include harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N5.ClH/c1-36-29(25-17-9-5-10-18-25)30(26-19-11-6-12-20-26)37(2)33(36)35-34-38(3)31(27-21-13-7-14-22-27)32(39(34)4)28-23-15-8-16-24-28;/h5-24,29-32H,1-4H3;1H/q+1;/p-1/t29-,30-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYATYGJOLWHQJ-WYDLTDSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(N(C1=NC2=[N+](C(C(N2C)C3=CC=CC=C3)C4=CC=CC=C4)C)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@@H](N(C1=NC2=[N+]([C@H]([C@@H](N2C)C3=CC=CC=C3)C4=CC=CC=C4)C)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-

CAS RN

1268449-00-8
Record name (4S,5S)-2-{[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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